molecular formula C13H24N2O2 B1532668 [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester CAS No. 911627-08-2

[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester

Cat. No. B1532668
CAS RN: 911627-08-2
M. Wt: 240.34 g/mol
InChI Key: FXHNJYQAMCFLMU-UHFFFAOYSA-N
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Description

“[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 . It is a white crystalline powder .


Synthesis Analysis

The synthesis of esters like “[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” typically involves the reaction between carboxylic acids and alcohols in the presence of an acid catalyst . This process is known as esterification and is both slow and reversible .


Molecular Structure Analysis

The molecular structure of “[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” consists of a bipiperidinyl group attached to a carboxylic acid ethyl ester group . The bipiperidinyl group is a bicyclic structure formed by two piperidine rings .


Chemical Reactions Analysis

Esters like “[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” can undergo a variety of reactions. One such reaction is hydrolysis, which is the splitting of the ester bond with water . This reaction is catalyzed by either an acid or a base and results in the formation of a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

“[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” has a predicted boiling point of 327.4±42.0 °C and a predicted density of 1.055±0.06 g/cm3 . It also has a predicted pKa value of 10.31±0.10 . Esters are generally polar compounds and are intermediate in boiling points between nonpolar alkanes and alcohols .

Scientific Research Applications

Drug Design and Synthesis

[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester: is a piperidine derivative, which is a crucial scaffold in medicinal chemistry. Piperidine structures are integral in more than twenty classes of pharmaceuticals, including alkaloids . The ethyl ester moiety of this compound could be involved in the synthesis of various drug candidates, potentially enhancing their pharmacokinetic properties.

Pharmacological Applications

Piperidine derivatives exhibit a wide range of biological activities. They are utilized in the development of drugs with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . The [1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester could be explored for similar pharmacological applications.

Antioxidant Properties

Piperidine derivatives like Piperine have shown potent antioxidant actions due to their ability to inhibit or suppress free radicals . [1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester could be researched for its antioxidant capabilities, which are valuable in preventing oxidative stress-related diseases.

Synthetic Methodology

The synthesis of piperidine derivatives involves various intra- and intermolecular reactions. [1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester could be used in developing new synthetic methodologies for constructing complex piperidine-based structures .

Mechanism of Action

The mechanism of action for the hydrolysis of esters involves the nucleophilic attack of the electrophilic carbon of the ester by a hydroxide ion . This forms a tetrahedral intermediate, which then collapses to reform the carbonyl group and release the leaving group .

properties

IUPAC Name

ethyl 1-piperidin-4-ylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-13(16)12-5-3-4-10-15(12)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHNJYQAMCFLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679528
Record name Ethyl [1,4'-bipiperidine]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester

CAS RN

911627-08-2
Record name Ethyl [1,4'-bipiperidine]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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